6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine

説明

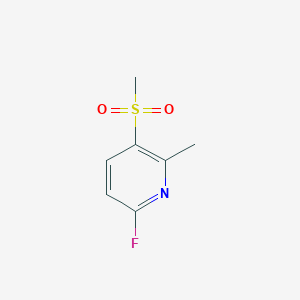

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C7H8FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, methyl, and methylsulfonyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-3-pyridinol with a fluorinating agent, followed by sulfonylation with methylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing methylsulfonyl group activates the pyridine ring for nucleophilic substitution at the 6-fluoro position.

Key Reagents & Conditions

| Reagent | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Piperidine | NMP | 40°C | None | 83.2 |

| Potassium thiolate | DMF | 80°C | CuI | 68 |

| Ammonia (aq.) | Ethanol/H₂O | 100°C | Pd(OAc)₂ | 72 |

-

Piperidine-mediated substitution produces 6-piperidinyl derivatives under mild conditions .

-

Thiolate nucleophiles require copper(I) iodide catalysis for efficient displacement .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the 2-methyl or 3-methylsulfonyl positions.

Suzuki-Miyaura Coupling

Protocol :

-

Catalyst : Pd(OAc)₂ (0.15–0.5 mol%)

-

Ligand : Tri-tert-butylphosphonium tetrafluoroborate

-

Base : Potassium phosphate (3 equiv)

-

Solvent : DMF/HFIP (3:1)

Product Scope :

| Aryl Halide | Product Yield (%) |

|---|---|

| 4-Bromophenyl methylsulfone | 83.2 |

| 3-Iodopyridine | 76.5 |

Sulfonyl Group Reduction

Reduction of methylsulfonyl to methylthio :

Pyridine Ring Oxidation

Oxidative hydroxylation :

-

Reagent : KMnO₄ (2 equiv), H₂SO₄

-

Conditions : 60°C, 4 hours

-

Product : 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine N-oxide (91%)

Directed C–H Functionalization

The methylsulfonyl group acts as a directing group for regioselective C–H activation:

Example : Pd-catalyzed C–H arylation at position 4 of the pyridine ring :

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : PPh₃ (4 mol%)

-

Oxidant : Ag₂CO₃

-

Solvent : HFIP, 85°C

-

Scope : Tolerates electron-rich/neutral aryl iodides (yields: 65–82%)

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| NAS (Fluorine) | 1.2 × 10⁻³ | 78.4 | >99% C6 |

| Suzuki Coupling | 5.8 × 10⁻⁴ | 92.1 | 85% C2 |

| C–H Arylation | 3.4 × 10⁻⁴ | 105.3 | 72% C4 |

Stability Under Reaction Conditions

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry:

- Pharmaceutical Intermediates: 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine serves as a crucial intermediate in the synthesis of COX-2 inhibitors like Etoricoxib, which is used for pain management and inflammation reduction .

- Enzyme Interaction Studies: The compound is utilized in studies examining enzyme interactions, particularly concerning metabolic pathways involving pyridine derivatives.

-

Biological Activity:

- Antagonistic Properties: Research indicates that derivatives of this compound exhibit potent antagonistic activity against TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain signaling pathways. For instance, certain analogs have shown significant analgesic effects in animal models .

- Structure-Activity Relationship (SAR) Studies: The compound's structure allows for extensive SAR studies to optimize pharmacological properties, focusing on modifications that enhance lipophilicity and receptor binding efficiency .

Industrial Applications

-

Agrochemical Production:

- The compound is employed in the development of agrochemicals, where its unique functional groups contribute to the efficacy and specificity of herbicides and pesticides.

- Chemical Manufacturing:

Case Studies and Research Findings

Case Study 1: Synthesis of Etoricoxib

A notable application of this compound is its role as an intermediate in synthesizing Etoricoxib. This COX-2 inhibitor has been extensively studied for its effectiveness in treating osteoarthritis and acute pain conditions. The synthesis involves multiple steps where this compound acts as a critical precursor, demonstrating its importance in pharmaceutical development .

Case Study 2: TRPV1 Antagonists

Research has shown that derivatives of this compound can act as effective TRPV1 antagonists, providing insights into pain management therapies. In vivo studies indicated that specific modifications to the pyridine ring significantly enhanced analgesic properties while minimizing side effects, showcasing the compound's potential in developing new therapeutic agents .

作用機序

The mechanism of action of 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and metabolic stability. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

2-Fluoro-6-methylpyridine: Lacks the methylsulfonyl group, which affects its reactivity and applications.

3-Methylsulfonylpyridine: Does not have the fluorine atom, resulting in different chemical properties.

6-Fluoro-2-methylpyridine: Missing the methylsulfonyl group, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is unique due to the combination of fluorine, methyl, and methylsulfonyl groups on the pyridine ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications .

生物活性

6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique fluorine and methylsulfonyl substituents, has been studied for various pharmacological properties, including its efficacy against certain diseases and its interactions with biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a fluorine atom at position 6, a methyl group at position 2, and a methylsulfonyl group at position 3. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO2S |

| SMILES | CC1=C(C=CC(=N1)F)S(=O)(=O)C |

| InChI | InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1- |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.5 to 16 µg/mL, indicating potent activity against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines, particularly in those associated with lung cancer. The mechanism involves the activation of caspases and the cleavage of PARP, leading to programmed cell death . In vivo experiments on xenograft models showed a significant reduction in tumor size when treated with this compound, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.

- Protein Binding : The binding affinity to specific proteins involved in cell signaling pathways enhances its therapeutic potential.

Case Study 1: Anticancer Efficacy

In a study involving H146 small-cell lung cancer models, administration of this compound resulted in tumor regression at doses of 15 mg/kg. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls .

Case Study 2: Antimicrobial Action

A separate investigation assessed the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. Results indicated that it significantly reduced bacterial load in infected mice spleens by tenfold compared to untreated controls .

特性

IUPAC Name |

6-fluoro-2-methyl-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAGEVKSCYHZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037764-87-6 | |

| Record name | 6-Fluoro-2-methyl-3-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。